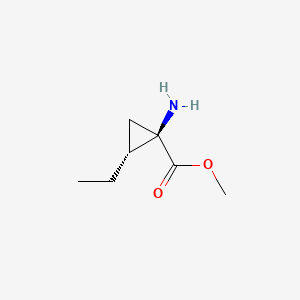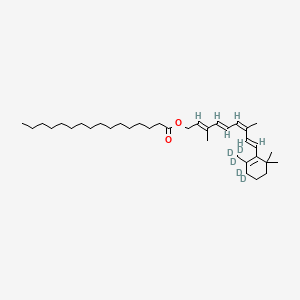
(R)-(-)-Ketoprofen-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Ketoprofen-13C,d3 is a labeled form of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound is specifically designed for use in scientific research, particularly in studies involving pharmacokinetics and metabolic pathways. The labeling with carbon-13 and deuterium allows for precise tracking and analysis using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Ketoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ketoprofen molecule. This can be achieved through various synthetic routes, including:
Starting from labeled precursors: Using carbon-13 and deuterium-labeled benzene or other aromatic compounds as starting materials.
Catalytic hydrogenation: Introducing deuterium atoms through catalytic hydrogenation using deuterium gas.
Isotope exchange reactions: Employing isotope exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of ®-(-)-Ketoprofen-13C,d3 typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification techniques: Employing advanced purification techniques such as chromatography to isolate the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-Ketoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: Conversion to ketoprofen metabolites through enzymatic oxidation.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ketoprofen, which are useful for studying the drug’s metabolic pathways and pharmacokinetics.
Aplicaciones Científicas De Investigación
®-(-)-Ketoprofen-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ketoprofen in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ketoprofen.
Drug Interaction Studies: Analyzing interactions between ketoprofen and other drugs or compounds.
Biological Studies: Exploring the biological effects and mechanisms of action of ketoprofen in various biological systems.
Industrial Applications: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of ®-(-)-Ketoprofen-13C,d3 is similar to that of ketoprofen. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ketoprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a longer half-life compared to ketoprofen.
Diclofenac: An NSAID with potent anti-inflammatory effects.
Uniqueness
®-(-)-Ketoprofen-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable for studies involving pharmacokinetics, metabolic pathways, and drug interactions, providing insights that are not easily obtainable with non-labeled compounds.
Propiedades
IUPAC Name |
(2R)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-YIHCAOEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)






